S-Methyl benzenesulfinothioate S-Methyl benzenesulfinothioate
Brand Name: Vulcanchem
CAS No.: 63911-24-0
VCID: VC19427729
InChI: InChI=1S/C7H8OS2/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3
SMILES:
Molecular Formula: C7H8OS2
Molecular Weight: 172.3 g/mol

S-Methyl benzenesulfinothioate

CAS No.: 63911-24-0

Cat. No.: VC19427729

Molecular Formula: C7H8OS2

Molecular Weight: 172.3 g/mol

* For research use only. Not for human or veterinary use.

S-Methyl benzenesulfinothioate - 63911-24-0

Specification

CAS No. 63911-24-0
Molecular Formula C7H8OS2
Molecular Weight 172.3 g/mol
IUPAC Name methylsulfanylsulfinylbenzene
Standard InChI InChI=1S/C7H8OS2/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3
Standard InChI Key FCHQAWWPYNTEGI-UHFFFAOYSA-N
Canonical SMILES CSS(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

S-Methyl benzenesulfinothioate is characterized by a benzene ring attached to a sulfinothioate group (–S(=O)S–). Key identifiers include:

PropertyValue
IUPAC Namemethylsulfanylsulfinylbenzene
Canonical SMILESCSS(=O)C1=CC=CC=C1
InChI KeyFCHQAWWPYNTEGI-UHFFFAOYSA-N
PubChem CID12411054

The sulfinothioate group combines sulfinyl (=O) and thioether (–S–) functionalities, enabling unique reactivity in nucleophilic substitutions and redox reactions .

Synthesis and Reactivity

While no direct synthesis protocols for S-methyl benzenesulfinothioate are documented, analogous compounds suggest potential routes:

Electrophilic Cyclization

Alkynylthioanisoles undergo cyclization with electrophilic sulfur reagents to form benzothiophenes . For example, dimethyl(thiodimethyl)sulfonium tetrafluoroborate mediates cyclization of o-alkynyl thioanisoles at ambient temperatures, introducing thiomethyl groups . Such methods could adapt to synthesize sulfinothioate derivatives.

Oxidation of Thioethers

Methyl phenyl sulfide (C₆H₅SMe) is oxidized to sulfoxides or sulfones using agents like KMnO₄ . Similarly, S-methyl benzenesulfinothioate may form via controlled oxidation of a thioether precursor, though experimental validation is needed.

CompoundBoiling PointDensity (g/cm³)Solubility
Methyl phenyl sulfide187–189°C1.052Insoluble in H₂O
Methyl benzenesulfonate292°C1.31Miscible in H₂O

The sulfinothioate group likely enhances polarity compared to thioethers, improving solubility in polar aprotic solvents like DMSO .

Biological and Industrial Applications

Antimicrobial Activity

Sulfonamides like acibenzolar-S-methyl induce systemic acquired resistance in plants, functioning as non-toxic fungicides . The sulfinothioate moiety’s redox activity could modulate microbial redox pathways, though direct evidence is lacking.

Polymerization Catalysis

Methyl benzenesulfonate derivatives act as methylating agents in ethylene polymerization . S-Methyl benzenesulfinothioate may serve as a ligand in palladium complexes, analogous to sulfonated imine ligands used in polyethylene production .

Research Gaps and Future Directions

  • Synthetic Optimization: No literature describes high-yield synthesis of S-methyl benzenesulfinothioate. Electrophilic cyclization or oxidation routes merit exploration .

  • Toxicological Profiles: Genotoxicity data for methyl benzenesulfonate suggest caution . S-Methyl benzenesulfinothioate’s safety profile remains uncharacterized.

  • Structure-Activity Relationships: Computational modeling (e.g., QSAR) could predict binding affinities for CAIX or other targets .

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